molecular formula C16H14F3N3O2 B5058122 5-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5058122
M. Wt: 337.30 g/mol
InChI Key: FRUGMFKLCHBTKU-UHFFFAOYSA-N
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Description

The compound “5-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .


Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% . The synthesis of these compounds can be performed using a wide variety of aryl and heteroaryl boronic acids .


Chemical Reactions Analysis

The reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes leads to the formation of pyrazolo[1,5-a]pyrimidines and pyrazole derivatives . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, a compound with a similar structure had a melting point of 233 °C . The 1H NMR and 13C NMR spectra of similar compounds have also been reported .

Mechanism of Action

While specific information about the mechanism of action of “5-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is not available, pyrazolo[1,5-a]pyrimidines have been studied for their inhibitory activity against CDK2/cyclin A2 . They have shown significant inhibitory activity, suggesting potential use in cancer treatment .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines include further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, their optical properties make them interesting candidates for the development of new materials .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c1-9-6-15-20-11(8-14(16(17,18)19)22(15)21-9)10-4-5-12(23-2)13(7-10)24-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUGMFKLCHBTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC(=C(C=C3)OC)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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